Cyclobutylbenzene

Catalog No.
S3341134
CAS No.
4392-30-7
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutylbenzene

CAS Number

4392-30-7

Product Name

Cyclobutylbenzene

IUPAC Name

cyclobutylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2

InChI Key

UJMBCHVRTIOTKC-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC=CC=C2

Canonical SMILES

C1CC(C1)C2=CC=CC=C2

Cyclobutylbenzene has the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol. The compound consists of a four-membered cyclobutane ring fused to a six-membered benzene ring, resulting in a unique arrangement that influences its physical and chemical properties. Cyclobutylbenzene is typically a colorless liquid at room temperature, with a relatively low boiling point compared to other aromatic compounds due to the strain associated with the cyclobutane moiety .

Currently, there is no significant scientific research available on the specific mechanism of action of cyclobutylbenzene in biological systems.

  • As with most organic compounds, specific hazard information on cyclobutylbenzene is limited. However, it's advisable to handle it with care in a well-ventilated laboratory following common laboratory safety practices due to its potential flammability and unknown toxicological effects [].

Organic Synthesis:

Cyclobutylbenzene is a valuable starting material for the synthesis of various complex organic molecules. Its unique four-membered cyclobutane ring can be selectively functionalized to introduce different functional groups, allowing researchers to create diverse new molecules with desired properties. For example, cyclobutylbenzene has been used as a precursor for the synthesis of:

  • Pharmaceutical candidates: Studies have explored the potential of cyclobutylbenzene derivatives as drugs for various diseases, including cancer and neurodegenerative disorders [].
  • Functional materials: Researchers have investigated the use of cyclobutylbenzene-based molecules in the development of new materials with desirable properties, such as liquid crystals and organic light-emitting diodes (OLEDs) [].

Understanding Chemical Bonding and Reactivity:

The presence of the cyclobutane ring in cyclobutylbenzene makes it an interesting molecule for studying chemical bonding and reactivity. The inherent strain in the four-membered ring affects the molecule's electronic structure and reactivity compared to its six-membered ring counterparts like benzene. This unique property allows researchers to:

  • Investigate the influence of ring strain on reactivity: By studying the reactions of cyclobutylbenzene and comparing them to similar molecules without the strain, researchers can gain insights into how ring size affects chemical behavior [].
  • Develop new synthetic methods: The understanding gained from studying the reactivity of cyclobutylbenzene can be used to develop new and efficient methods for synthesizing complex molecules with similar structural features [].

Material Science Applications:

The rigid and non-planar structure of cyclobutylbenzene makes it a potential candidate for various material science applications. Some potential areas of exploration include:

  • Liquid crystals: The unique shape of cyclobutylbenzene can influence the self-assembly properties of the molecule, potentially leading to new liquid crystal materials with desired optical and physical properties [].
  • Polymers: Incorporating cyclobutylbenzene units into polymer chains can potentially modify the mechanical and thermal properties of the resulting materials [].
Typical of both aromatic and cycloalkane compounds:

  • Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups, facilitated by catalysts like iron(III) chloride.
  • Hydrogenation: Under catalytic conditions, cyclobutylbenzene can be hydrogenated to form cyclobutylcyclohexane, although the presence of the strained cyclobutane ring can complicate this reaction.
  • Ring Opening: Cyclobutylbenzene can undergo reactions that lead to the opening of the cyclobutane ring, particularly under harsh conditions or in the presence of strong nucleophiles .

Several methods are available for synthesizing cyclobutylbenzene:

  • Diels-Alder Reaction: This method involves the reaction of 1,3-butadiene with styrene or other dienophiles under heat and pressure to produce cyclobutylbenzene.
  • Reduction of Cyclobutylphenol: Cyclobutylphenol can be reduced using reagents like lithium aluminum hydride to yield cyclobutylbenzene.
  • Wurtz Reaction: A coupling reaction where alkyl halides are treated with sodium metal in dry ether can also yield cyclobutylbenzene .

Cyclobutylbenzene has several applications in various fields:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Materials Science: Due to its unique structure, it is investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials.
  • Research Tool: Cyclobutylbenzene is often used in studies exploring ring strain and reactivity patterns in organic chemistry .

Studies on the interactions of cyclobutylbenzene with other compounds are crucial for understanding its reactivity and potential applications. Its interactions with electrophiles during substitution reactions have been documented, providing insights into its behavior in synthetic pathways. Additionally, research into its interactions within biological systems may reveal potential therapeutic uses or toxicological concerns.

Cyclobutylbenzene shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CyclopentylbenzeneFive-membered ringMore stable due to less ring strain
CyclohexylbenzeneSix-membered ringLarger size provides different reactivity patterns
1-Bromo-4-cyclobutylbenzeneHalogenated variantContains bromine, increasing polarity and reactivity

Similar Compounds

  • Cyclopentylbenzene
  • Cyclohexylbenzene
  • 1-Bromo-4-cyclobutylbenzene

Cyclobutylbenzene's unique combination of a strained four-membered ring and an aromatic system sets it apart from these related compounds, influencing its chemical behavior and potential applications.

XLogP3

3.8

Other CAS

4392-30-7

Wikipedia

Benzene, cyclobutyl-

Dates

Modify: 2023-08-19

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